molecular formula C12H15FO2 B2384926 tert-Butyl 2-(4-fluorophenyl)acetate CAS No. 68825-45-6

tert-Butyl 2-(4-fluorophenyl)acetate

Cat. No.: B2384926
CAS No.: 68825-45-6
M. Wt: 210.248
InChI Key: RYZCRXLOOKIYPC-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C12H15FO2 and its molecular weight is 210.248. The purity is usually 95%.
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Scientific Research Applications

C-H Bond Activation in Platinum Complexes

A study by (Crosby, Clarkson, & Rourke, 2009) explored the activation of both sp2 and sp3 C-H bonds in a cyclometalated complex involving 2-tert-Butyl-6-(4-fluorophenyl)pyridine and K(2)PtCl(4). This complex exhibited a bifurcated agostic interaction and was used to study the delicate balance between different types of cyclometalations.

Electrochemical Nucleophilic Radiofluorination

(He, Alfeazi, & Sadeghi, 2014) conducted research on the direct nucleophilic radiosynthesis of di-tert-butyl-(4-[18F]fluoro-1,2-phenylene)-dicarbonate using no-carrier-added electrochemical reactions. This work is crucial for advancing radiochemical synthesis techniques.

Synthesis and Properties of Fluoroaspartic Acid

Research by (Wanner, Hageman, Koomen, & Pandit, 1980) focused on synthesizing erythro- and threo-beta-fluoroaspartic acid and erythro-beta-fluoroasparagine. These compounds, derived from di-tert-butyl 2-amino-3-fluoro-2-butene-1,4-dioate, were tested for their biological properties.

tert-Butyl Hypofluorite Synthesis and Chemistry

In the study by (Appelman, French, Mishani, & Rozen, 1993), tert-Butyl hypofluorite was synthesized and characterized through its reaction with elemental fluorine, and its addition reactions with olefins were investigated.

Oxidation of tert-Butyl Compounds

(Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990) explored the oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide and heteropolyacids, leading to various oxidized compounds.

High-Speed Vibration Milling in Drug Synthesis

The synthesis of atorvastatin lactone under high-speed vibration milling conditions was studied by (Estévez, Villacampa, & Menéndez, 2014). This process involved the Hantzsch-type sequential three-component reaction, demonstrating an efficient method for drug synthesis.

Iridium-Catalyzed Alkylation of Acetates

Research by (Iuchi, Obora, & Ishii, 2010) showed the successful alkylation of acetates with primary alcohols and diols using an iridium catalyst, providing a direct route to important carboxylates.

Nitration and Acylation Reactions

The nitration and acylation of p-tert-butyltoluene in acetic anhydride, as described by (Fischer & Woderer, 1976), led to various nitroacetoxy and nitrochloro adducts, expanding the scope of organic synthesis.

Structural Analysis of tert-Butyl Acetate

(Takeuchi, Enmi, Onozaki, Egawa, & Konaka, 1994) used gas electron diffusion and calculations to study the molecular structure of tert-butyl acetate, providing insights into the effects of substituents on bond lengths and resonance.

Properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZCRXLOOKIYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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